![molecular formula C17H11F3N2O3 B2440939 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 898373-44-9](/img/structure/B2440939.png)
3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
“3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C17H11F3N2O3 . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been performed in various studies . For instance, a new series of benzofuran derivatives has been synthesized, and their structures were confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .Molecular Structure Analysis
The molecular structure of “3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide” can be analyzed using various techniques such as 1 H-NMR, 13 C-NMR, elemental analysis, and IR .Chemical Reactions Analysis
Benzofuran derivatives, including “3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide”, have been involved in various chemical reactions. For example, benzofuran derivatives have been used in palladium-catalyzed cross-coupling reactions .Scientific Research Applications
Synthesis and Biological Evaluation
- A series of benzofuran carboxamide derivatives, including those similar to 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide, were synthesized and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques (Lavanya, Sribalan, & Padmini, 2017).
Molecular Docking and Biological Activities
- Research on benzofuran-carboxylic acids derivatives, similar to the compound , focused on molecular docking, electronic, and vibrational properties. These studies included analysis of nonlinear optical properties and molecular electrostatic potential to understand the reactivity of the molecule. The biological activities of these acids were studied via molecular docking analysis, indicating potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
Microwave-Assisted Synthesis and Biological Activity
- Benzofuran-2-carboxamides were synthesized using a microwave-assisted one-pot parallel approach. The synthesized compounds, including those structurally related to 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide, were evaluated for in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited potent activities of interest (Xie et al., 2014).
Covalent Organic Frameworks for Catalysis
- Benzofuran-2-carboxamide derivatives were used in the construction of covalent organic frameworks (COFs) for catalysis. The study highlights the application of these compounds in facilitating efficient Knoevenagel condensation reactions (Li et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)11-7-3-1-5-9(11)16(24)22-13-10-6-2-4-8-12(10)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEMNSWPVQVQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide |
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